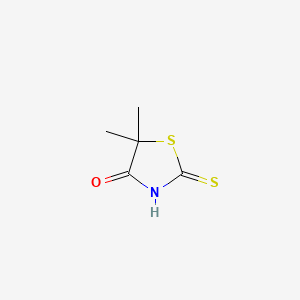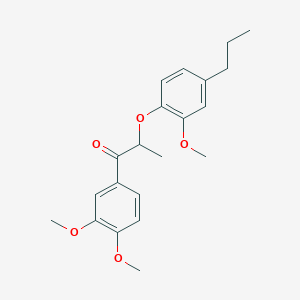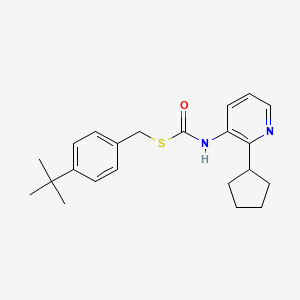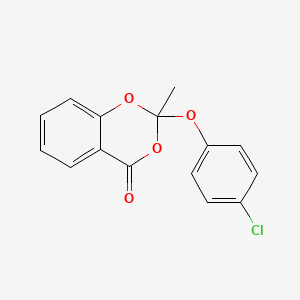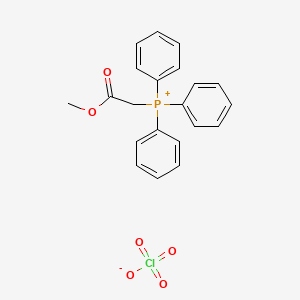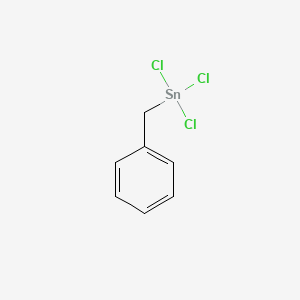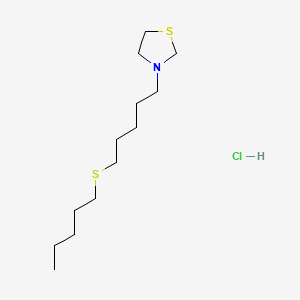
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .
Industrial Production Methods
Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Propiedades
Número CAS |
40771-38-8 |
|---|---|
Fórmula molecular |
C13H28ClNS2 |
Peso molecular |
298.0 g/mol |
Nombre IUPAC |
3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H |
Clave InChI |
YVIAOUXBSTVVRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCCCCN1CCSC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)

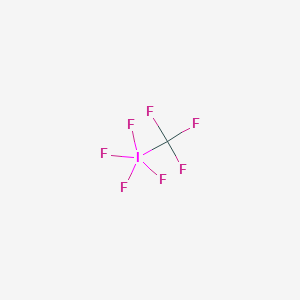
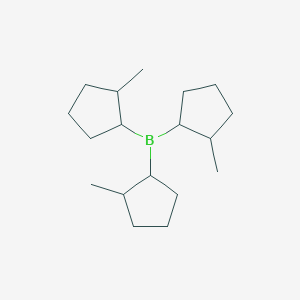
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
